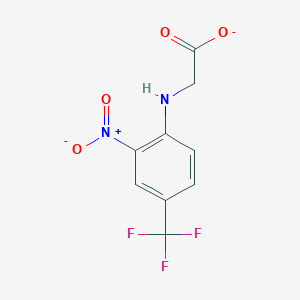

(2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid is an organic compound characterized by the presence of nitro, trifluoromethyl, and phenylamino groups attached to an acetic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid typically involves the nitration of 4-trifluoromethyl-aniline followed by the introduction of an acetic acid group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

化学反応の分析

Types of Reactions

(2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The phenylamino group can be oxidized to form quinone derivatives under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: (2-Amino-4-trifluoromethyl-phenylamino)-acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives.

科学的研究の応用

Antitumor Activity

Recent studies have highlighted the potential of (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid as an antitumor agent. Its structure allows it to interact with biological targets involved in cancer progression. For instance, compounds containing nitroaromatic moieties have been shown to exhibit selective cytotoxicity against cancer cells under hypoxic conditions, making them valuable in targeted cancer therapies .

- Case Study : A derivative of this compound was evaluated for its cytotoxic effects on human glioma cells. Results indicated that it significantly inhibited cell proliferation under hypoxic conditions, suggesting its potential as a hypoxia-selective prodrug .

Fluorescent Probes for Imaging

The compound has also been investigated for its use as a fluorescent probe in imaging applications. Its ability to undergo reduction under hypoxic conditions allows it to be utilized for visualizing tumor hypoxia in real-time.

- Application : In vivo imaging studies demonstrated that derivatives of this compound can selectively accumulate in hypoxic tumor regions, providing insights into tumor microenvironments and aiding in the assessment of therapeutic responses .

Drug Development

The unique properties of this compound make it a candidate for developing new pharmaceuticals. Its structural features can be modified to enhance efficacy and reduce side effects.

- Research Findings : Investigations into various derivatives have shown promising results in enhancing drug solubility and bioavailability, which are critical factors in drug design .

Proteomics Research

This compound is also utilized in proteomics research as a specialty product. Its reactivity can facilitate the study of protein interactions and modifications, contributing to the understanding of various biological processes .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antitumor Activity | Potential as an anticancer agent targeting hypoxic tumor cells | Selective cytotoxicity observed in glioma cells |

| Imaging Probes | Used for real-time visualization of tumor hypoxia | Accumulation in hypoxic regions aids tumor microenvironment studies |

| Drug Development | Modifiable structure for enhanced pharmaceutical properties | Improved solubility and bioavailability reported |

| Proteomics | Specialty product for studying protein interactions | Facilitates understanding of protein modifications |

作用機序

The mechanism of action of (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The phenylamino group can form hydrogen bonds with target proteins, influencing their activity and function.

類似化合物との比較

Similar Compounds

- 2-Nitro-4-(trifluoromethyl)phenol

- 4-Hydroxy-3-nitrobenzotrifluoride

Uniqueness

(2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a probe in biochemical studies.

生物活性

(2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid, with the chemical formula C10H9F3N2O4, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of electron-withdrawing groups such as trifluoromethyl and nitro groups enhances its reactivity and biological profile. This article explores its biological activity, focusing on antibacterial, antiparasitic, and potential therapeutic applications.

- Molecular Weight : 278.18 g/mol

- CAS Number : 1428-53-1

- IUPAC Name : this compound

The mechanism of action for this compound is believed to involve the following pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial and parasitic survival.

- Oxidative Stress Induction : It can induce oxidative stress in microbial cells, leading to cell death.

- Disruption of Cellular Membranes : The structural properties allow it to disrupt cellular integrity, affecting membrane potential and permeability.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various pathogens. The findings are summarized in Table 1.

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.5 | |

| Escherichia coli | 5.0 | |

| Salmonella typhimurium | 6.0 | |

| Klebsiella pneumoniae | 7.5 |

The compound exhibited particularly strong activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like cefazolin.

Antiparasitic Activity

The antiparasitic properties have also been investigated, particularly against Plasmodium falciparum, the causative agent of malaria. The results are shown in Table 2.

The compound demonstrated significantly higher potency against the chloroquine-sensitive strain compared to the resistant strain, indicating potential for further development as an antimalarial agent.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study conducted by Patel et al. assessed the antibacterial activity of various phenylaminonaphthoquinones, including derivatives of this compound. The results indicated that compounds with similar structural motifs exhibited enhanced binding interactions with bacterial virulence factors, suggesting a promising avenue for antibiotic development. -

Case Study on Antiparasitic Activity :

In another study focusing on malaria treatment, compounds similar to this compound showed effective inhibition of dihydroorotate dehydrogenase in Plasmodium falciparum, a critical enzyme in pyrimidine biosynthesis, highlighting the compound's potential as a lead structure for new antimalarial drugs.

Toxicological Profile

Preliminary toxicological assessments indicate that this compound exhibits moderate toxicity but does not show significant mutagenic or teratogenic effects in standard assays. Further studies are required to fully elucidate its safety profile.

特性

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)anilino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O4/c10-9(11,12)5-1-2-6(13-4-8(15)16)7(3-5)14(17)18/h1-3,13H,4H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPSLLDEGNZGLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。